REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:5]=[C:6]([Cl:8])[CH:7]=1>CO.Cl.O=[Pt]=O>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
481 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C=1C=NC=CC1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
283 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed thoroughly with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=C(C1)Cl)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 564 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 196.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |